molecular formula C16H10ClN3S2 B2755794 5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 140181-77-7

5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2755794
CAS RN: 140181-77-7
M. Wt: 343.85
InChI Key: OPMNWJPPCZDZHP-UHFFFAOYSA-N
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Description

The compound “5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms, and a thiol group, which is an sulfur-hydrogen group. The benzothiophene is a fused ring system that contains a benzene ring and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, the benzothiophene group, and the phenyl group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, including cycloadditions, substitutions, and reductions . The thiol group can also participate in various reactions, such as oxidation and alkylation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the triazole ring could potentially influence its acidity and basicity .

Scientific Research Applications

Anti-Inflammatory Applications

5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been investigated for its anti-inflammatory effects. Mousa (2012) found that this compound has a significant anti-inflammatory effect, comparable to the standard drug naproxen, with less ulcerogenic effects. The anti-inflammatory properties were studied using the carrageenan-induced paw edema method and Cotton pellet-induced granuloma in rats (Mousa, 2012).

Chemical Synthesis and Transformation

Another aspect of scientific research involving this compound focuses on its synthesis and transformation. Sharba et al. (2005) detailed the synthesis of various derivatives of this compound, highlighting its versatility in chemical synthesis. For example, the reaction of 1-thiosemicarbazide with NaOH led to the formation of the compound, which was then transformed into several derivatives (Sharba, Al-Bayati, Aouad, & Rezki, 2005).

Antimicrobial Applications

The compound and its derivatives have also been researched for antimicrobial activities. Idrees et al. (2019) conducted a study on novel series of derivatives of this compound, revealing promising antimicrobial activities compared with the standard drug Chloramphenicol. This highlights the compound's potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Corrosion Inhibition

The compound's derivatives have been investigated for their application in corrosion inhibition. Yadav et al. (2013) synthesized benzimidazole derivatives of this compound and assessed their efficiency as corrosion inhibitors. The study involved techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy, revealing that these derivatives effectively inhibit mild steel corrosion in acidic solutions (Yadav, Behera, Kumar, & Sinha, 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. It could potentially interact with biological targets through the triazole ring or the thiol group .

Future Directions

The study of this compound could potentially contribute to various fields, including medicinal chemistry and materials science. Its unique structure could make it a useful scaffold for the development of new drugs or materials .

properties

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S2/c17-13-11-8-4-5-9-12(11)22-14(13)15-18-19-16(21)20(15)10-6-2-1-3-7-10/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMNWJPPCZDZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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